Sulfadimethoxine sodium salt, analytical standard
Description
Contemporary Perspectives on Sulfonamide Antibiotics in Chemical and Biological Sciences
Sulfonamides, a class of synthetic antimicrobial agents, have a storied history in medicine and continue to be relevant in modern chemical and biological sciences. researchgate.net Initially hailed as revolutionary for their ability to treat bacterial infections prior to the widespread availability of penicillin, their utility has evolved. researchgate.net Today, research into sulfonamides extends beyond their direct antimicrobial applications. Scientists are exploring their diverse biological activities, including potential antiviral, antidiabetic, and anticancer properties. researchgate.net The fundamental mechanism of action for sulfonamides like sulfadimethoxine (B1681780) involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial synthesis of folic acid. smolecule.comchemicalbook.com This targeted inhibition disrupts the production of DNA and other vital cellular components in susceptible microorganisms. chemicalbook.com
Contemporary research often focuses on understanding and overcoming mechanisms of antibiotic resistance. tandfonline.com The development of resistance to sulfonamides, often through alterations in the DHPS enzyme or the development of alternative folic acid synthesis pathways, is a key area of investigation. chemicalbook.com Furthermore, the synthesis of novel sulfonamide derivatives and their metal complexes is an active field of research, aiming to enhance their therapeutic properties and overcome existing resistance. tandfonline.comresearchgate.net
Epistemological and Methodological Foundations for Comprehensive Research on Sulfadimethoxine Sodium Salt
A thorough investigation of sulfadimethoxine sodium salt necessitates a multi-faceted approach, integrating various analytical and theoretical frameworks. The epistemological foundation for such research lies in understanding the compound's multifaceted nature, from its basic chemical structure to its complex biological interactions.
Methodologically, the study of sulfadimethoxine sodium salt employs a range of sophisticated techniques. For its chemical characterization and quantification in various matrices, analytical methods such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are considered suitable. sigmaaldrich.com Advanced spectrometric techniques, including liquid chromatography time-of-flight mass spectrometry (LC-TOF-MS), provide highly accurate mass measurements, crucial for identifying and quantifying the compound and its metabolites. ethernet.edu.et
In silico methods, such as molecular modeling and virtual screening, are increasingly used to predict the interactions of sulfadimethoxine with biological targets like the DHPS enzyme. cranfield.ac.uk These computational approaches can provide valuable insights into the mechanism of action and can guide the design of new, more effective derivatives. cranfield.ac.uk These in silico studies are often complemented by in vitro assays to validate the computational predictions and to further characterize the compound's biological activity. cranfield.ac.uk
Historical Trajectories and Current Impetus in Sulfadimethoxine Research Paradigms
The research trajectory of sulfadimethoxine mirrors the broader evolution of antibiotic research. Initially, the focus was on its discovery, synthesis, and its efficacy against a wide range of bacterial pathogens in veterinary medicine. wikipedia.org As a long-acting sulfonamide, it offered the advantage of maintaining therapeutic blood levels for extended periods. wikipedia.org
The current impetus for research on sulfadimethoxine sodium salt is driven by several factors. The persistent threat of antimicrobial resistance has renewed interest in older classes of antibiotics, including sulfonamides, and the potential for their modification to combat resistant strains. mdpi.com There is also significant interest in its use as an analytical standard for developing and validating methods to detect antibiotic residues in food products. sigmaaldrich.com For instance, it is used as a reference standard for quantifying the analyte in milk samples. sigmaaldrich.com
Furthermore, the well-defined mechanism of action of sulfadimethoxine makes it a valuable tool for fundamental research in microbiology and biochemistry. smolecule.comchemicalbook.com By studying how bacteria develop resistance to this compound, scientists can gain broader insights into the evolutionary dynamics of antibiotic resistance. The continued investigation of sulfadimethoxine and its derivatives holds promise for addressing contemporary challenges in both medicine and environmental science. researchgate.net
Chemical and Physical Properties of Sulfadimethoxine Sodium Salt
| Property | Value | Source(s) |
| Chemical Name | sodium;(4-aminophenyl)sulfonyl-(2,6-dimethoxypyrimidin-4-yl)azanide | nih.govclearsynth.com |
| CAS Number | 1037-50-9 | chemicalbook.comchemicalbook.comlookchem.com |
| Molecular Formula | C12H13N4NaO4S | ebi.ac.ukpharmacompass.com |
| Molecular Weight | 332.31 g/mol | sigmaaldrich.comnih.govpharmacompass.com |
| Appearance | White or off-white powder | chemicalbook.comchemicalbook.com |
| Melting Point | 268 °C | chemicalbook.comlookchem.com |
| Solubility | DMSO: 250 mg/mL | chemicalbook.com |
| Storage Temperature | 2-8°C | sigmaaldrich.comchemicalbook.com |
Detailed Research Findings
Recent research has further elucidated the molecular interactions and biological effects of sulfadimethoxine.
Mechanism of Action
Sulfadimethoxine acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). smolecule.comchemicalbook.com This enzyme is crucial for the synthesis of folic acid in bacteria and some protozoa. wikipedia.org By mimicking the structure of para-aminobenzoic acid (PABA), a natural substrate for DHPS, sulfadimethoxine binds to the enzyme's active site and blocks the conversion of PABA to dihydropteroate. chemicalbook.comwikipedia.org This inhibition halts the production of folic acid, which is essential for the synthesis of nucleic acids (DNA and RNA) and ultimately prevents bacterial growth and replication. chemicalbook.comwikipedia.org
Antimicrobial Spectrum
Sulfadimethoxine exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria. smolecule.com It has been shown to be effective against organisms responsible for respiratory, urinary tract, and enteric infections. smolecule.com However, some bacteria, such as Pseudomonas aeruginosa and certain species of Serratia, are intrinsically resistant. nih.gov
Analytical Applications
Sulfadimethoxine sodium salt serves as a crucial analytical standard in various scientific disciplines. It is utilized in the development and validation of analytical methods, such as HPLC and microbiological assays, for the detection and quantification of its residues in food products like milk. sigmaaldrich.com This application is vital for ensuring food safety and regulatory compliance.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1037-50-9 |
|---|---|
Molecular Formula |
C12H14N4NaO4S |
Molecular Weight |
333.32 g/mol |
IUPAC Name |
sodium (4-aminophenyl)sulfonyl-(2,6-dimethoxypyrimidin-4-yl)azanide |
InChI |
InChI=1S/C12H14N4O4S.Na/c1-19-11-7-10(14-12(15-11)20-2)16-21(17,18)9-5-3-8(13)4-6-9;/h3-7H,13H2,1-2H3,(H,14,15,16); |
InChI Key |
QMKDRDOUCFKMHP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)OC.[Na] |
Other CAS No. |
1037-50-9 |
Pictograms |
Irritant |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Sulfadimethoxine Sodium Salt
Elucidation of Folic Acid Biosynthesis Inhibition in Microbial Systems
Microorganisms such as bacteria and some protozoa are incapable of utilizing pre-formed folic acid from their environment. wikipedia.org Instead, they must synthesize it de novo through a series of enzymatic reactions. wikipedia.orgasm.org Sulfadimethoxine (B1681780) strategically targets this pathway, leading to a state of bacteriostasis where bacterial growth and multiplication are inhibited. patsnap.comontosight.ai
The primary mechanism of sulfadimethoxine is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), a critical enzyme in the folate biosynthetic pathway. wikipedia.orgpatsnap.comontosight.aipatsnap.com This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP) to form 7,8-dihydropteroate, a direct precursor to folic acid. patsnap.comnih.govbiorxiv.org
Due to its structural similarity to PABA, sulfadimethoxine acts as a competitive antagonist, binding to the active site of the DHPS enzyme. wikipedia.orgpatsnap.comnih.gov This binding event physically obstructs the natural substrate, PABA, from accessing the enzyme's active site, thereby halting the production of dihydropteroate. patsnap.compatsnap.com The inhibition is competitive in nature, meaning it can be surmounted by an increase in the concentration of PABA. purdue.edu This action results in a microbiostatic, rather than microbiocidal, effect, as it prevents the growth of pathogens rather than directly killing them. wikipedia.org
The inhibition of DHPS and the subsequent halt in dihydropteroate production create a cascade of metabolic disruptions. Dihydropteroate is a necessary precursor for the synthesis of dihydrofolic acid (DHF), which is then reduced to tetrahydrofolic acid (THF), the biologically active coenzyme form of folate. asm.orgpatsnap.compurdue.edu
Investigating Molecular Recognition and Enzyme-Ligand Dynamics of Sulfadimethoxine
The efficacy of sulfadimethoxine as a DHPS inhibitor is rooted in its ability to mimic the natural substrate, PABA, at a molecular level. Advanced scientific techniques have provided detailed insights into this molecular recognition and the dynamics of the enzyme-drug interaction.
The principle of sulfadimethoxine's action is its structural analogy to PABA. biorxiv.orgnih.govbiorxiv.org Both molecules share a core para-substituted benzene (B151609) ring structure with an amino group (-NH2) at one end. nih.govpurdue.edu This similarity allows sulfadimethoxine to be recognized by and fit into the PABA-binding pocket of the DHPS active site. patsnap.com
However, a critical difference exists: sulfadimethoxine possesses a sulfonamide group (-SO2NH-) instead of the carboxyl group (-COOH) found in PABA. smolecule.com While the mimicry is sufficient for binding, this structural alteration prevents the enzyme from catalyzing the subsequent condensation reaction, effectively blocking the pathway. smolecule.com Some sulfonamides may even act as a substrate for DHPS, leading to the formation of non-functional folate analogs, a process termed "false synthesis". purdue.edu
Table 1: Comparison of Key Structural Features of PABA and Sulfadimethoxine
| Feature | para-Aminobenzoic Acid (PABA) | Sulfadimethoxine |
|---|---|---|
| Core Structure | para-substituted benzene ring | para-substituted benzene ring |
| Functional Group 1 | Amino group (-NH₂) | Amino group (-NH₂) |
| Functional Group 2 | Carboxyl group (-COOH) | Sulfonamide group (-SO₂NH-) linked to a dimethoxypyrimidine ring |
| Role in DHPS Reaction | Natural Substrate | Competitive Inhibitor |
Modern research has employed a variety of sophisticated techniques to characterize the binding of sulfadimethoxine to DHPS at high resolution.
Molecular Docking: Computational modeling, or molecular docking, has been used to simulate the interaction between sulfonamides and the DHPS active site. researchgate.netnih.gov These studies visualize how sulfadimethoxine occupies the same spatial pocket as PABA, with its sulfonamide moiety positioned similarly to PABA's carboxylate group. smolecule.comscielo.org.mx Docking analyses have calculated the binding energies of these interactions, providing a theoretical basis for their inhibitory potential. nih.govscielo.org.mx
Biophysical Assays: Techniques like Isothermal Titration Calorimetry (ITC) provide direct experimental evidence of binding and its thermodynamics. smolecule.com ITC studies have confirmed a 1:1 binding stoichiometry between sulfonamides and DHPS. smolecule.com These experiments have also quantified the binding affinity, revealing that while sulfonamides do bind to the enzyme, their affinity is significantly lower (100- to 1,000-fold) than that of the natural substrate, PABA. smolecule.com For example, the dissociation constant (Kd) for PABA with E. coli DHPS was measured at 0.28 µM, whereas for a sulfonamide it was 280 µM, indicating weaker binding that necessitates higher drug concentrations for effective inhibition. smolecule.com
X-ray Crystallography: This powerful technique has provided atomic-level snapshots of the DHPS enzyme in complex with sulfonamides. nih.govnih.gov These crystal structures have definitively shown that sulfonamides occupy the pABA binding site and have revealed the key amino acid residues that form interactions with the inhibitor. nih.govnih.gov Furthermore, structural studies of drug-resistant DHPS mutants have elucidated how specific amino acid changes can sterically hinder sulfonamide binding while still permitting the binding of the smaller PABA molecule, thus explaining the molecular basis of resistance. nih.govresearchgate.net
Table 2: Summary of Findings from Advanced Characterization Approaches
| Technique | Key Findings | References |
|---|---|---|
| Molecular Docking | Predicts binding modes and energies; shows sulfonamides occupying the PABA binding pocket. | researchgate.netnih.govscielo.org.mx |
| Isothermal Titration Calorimetry (ITC) | Confirms direct binding and measures binding affinity (Kd), showing weaker binding for sulfonamides compared to PABA. | smolecule.com |
| X-ray Crystallography | Provides high-resolution 3D structures of the enzyme-inhibitor complex, identifying key interacting residues and resistance mechanisms. | nih.govnih.govnih.gov |
Pharmacokinetic and Pharmacodynamic Investigations of Sulfadimethoxine Sodium Salt in Preclinical Models
Quantitative Pharmacokinetic Profiling in Experimental Animal Species
The study of sulfadimethoxine's journey through the body—its absorption, distribution, metabolism, and excretion—relies on quantitative pharmacokinetic profiling in various animal models. These preclinical investigations are fundamental to understanding the compound's behavior and efficacy. By examining parameters such as absorption rates, bioavailability, tissue penetration, and plasma protein interactions, researchers can construct a comprehensive picture of its disposition. This data is critical for interpreting pharmacodynamic outcomes and understanding interspecies differences in drug handling.
Comparative Absorption and Bioavailability Studies of Sulfadimethoxine (B1681780) Sodium Salt
The absorption and bioavailability of sulfadimethoxine are pivotal determinants of its systemic exposure and therapeutic potential following administration. Research in this area focuses on how quickly and to what extent the drug enters the bloodstream. These studies often compare different formulations and routes of administration across a range of animal species to elucidate the factors governing its uptake from the gastrointestinal tract.
The chemical form of a drug can significantly alter its physicochemical properties, such as solubility, which in turn affects its oral absorption. While specific head-to-head studies directly comparing the oral absorption kinetics of sulfadimethoxine sodium salt versus its non-salt (free acid) form are not extensively detailed in the available literature, general pharmaceutical principles offer significant insight.
The pharmacokinetics of sulfadimethoxine exhibit significant variability across different animal species, a crucial consideration in veterinary medicine msdvetmanual.com. These differences are influenced by anatomy, physiology, and metabolic pathways unique to each species acs.org.
Aquatic Species: In channel catfish (Ictalurus punctatus), sulfadimethoxine is readily absorbed from the gastrointestinal tract. However, its clearance from the blood is rapid compared to mammals, a characteristic attributed to much lower plasma protein binding nih.gov. Studies in other fish, such as carp (B13450389) and trout, also highlight the influence of environmental factors like water temperature on pharmacokinetic parameters mdpi.comnih.gov.
Porcine Models: In pigs, sulfadimethoxine exhibits nonlinear pharmacokinetics, particularly at higher doses nih.gov. Its elimination is characterized by a long half-life, with studies reporting mean elimination half-lives of approximately 12.9 to 13.4 hours nih.gov. The primary route of elimination in pigs is through metabolism, specifically acetylation nih.govnih.gov. The pharmacokinetics can also be influenced by the age of the animal, with older pigs showing a greater efficiency in eliminating the drug compared to suckling pigs nih.gov.
Ruminant Models: Studies in cattle demonstrate a long elimination half-life of approximately 12.5 hours following intravenous administration doi.orgnih.gov. Absorption from the ruminoreticulum after oral administration can be delayed compared to monogastric animals msdvetmanual.com. The unique digestive physiology of ruminants plays a significant role in the absorption profile of orally administered drugs.
Murine Models: Research involving mice and rabbits has contributed to understanding the distribution of sulfonamides in the blood, highlighting differences in uptake by red blood cells and binding to hemoglobin and plasma albumin across species nih.gov.
| Species | Elimination Half-Life (t½) | Apparent Volume of Distribution (Vd) | Plasma Protein Binding (%) | Source |
|---|---|---|---|---|
| Cattle (Angus Steers) | ~12.5 hours | ~0.31 L/kg | Not Specified | nih.gov |
| Pigs | 12.9 - 14 hours | 0.2 - 0.4 L/kg | 30% - 99% (concentration-dependent) | nih.govnih.govnih.gov |
| Channel Catfish | Rapid Clearance | Not Specified | ~18.4% | nih.gov |
Tissue Distribution and Compartmental Modeling of Sulfadimethoxine
Following absorption into the systemic circulation, sulfadimethoxine distributes throughout the body. The extent and pattern of this distribution are key to its efficacy, as the drug must reach the site of infection in sufficient concentrations. Tissue distribution is governed by factors such as blood flow, the drug's lipid solubility, its affinity for tissue components, and its binding to plasma proteins wikipedia.org. Pharmacokinetic models, particularly compartmental models, are used to mathematically describe this complex process patelkwan.comtoxmsdt.com.
The apparent volume of distribution (Vd) is a theoretical pharmacokinetic parameter that relates the amount of drug in the body to its concentration in the plasma. A low Vd suggests the drug is largely confined to the plasma, while a high Vd indicates extensive distribution into tissues.
Volume of Distribution: In cattle, the Vd for sulfadimethoxine has been reported as approximately 0.31 L/kg, indicating moderate distribution outside the plasma nih.gov. In pigs, the Vd is similar, ranging between 0.2 and 0.4 L/kg nih.gov. These values suggest that while the drug does enter tissues, a significant portion remains in the central circulation, partly due to high plasma protein binding.
Tissue Accumulation: Sulfadimethoxine achieves wide distribution throughout the body, penetrating respiratory secretions and crossing the blood-brain barrier pressbooks.pub. In channel catfish, the drug distributes rapidly into tissues, with a primary accumulation in the muscle, followed by a later accumulation of its metabolite in the bile nih.gov. Studies in pigs using radiolabeled compounds showed the highest concentrations and longest persistence in the liver nih.govnih.gov.
Sulfadimethoxine exhibits a high degree of binding to plasma proteins, primarily albumin nih.govnbinno.com. This binding is a crucial pharmacokinetic characteristic with significant implications for the drug's disposition.
Binding Dynamics: The extent of protein binding is notably high in mammals. In pigs, it has been measured in the range of 94-99% nih.gov. Interestingly, this binding can be concentration-dependent and saturable; one study in pigs found that the percentage of binding ranged from 30% to 95% as plasma concentrations changed, which supports the use of nonlinear pharmacokinetic models for this drug nih.govnih.gov. In contrast, plasma protein binding is significantly lower in aquatic species like the channel catfish, at approximately 18.4% nih.gov. This difference contributes to the more rapid clearance of the drug in fish compared to mammals nih.gov.
Impact on Distribution: The binding of sulfadimethoxine to plasma proteins is reversible nottingham.ac.uk. The protein-bound drug acts as a circulating reservoir, is pharmacologically inactive, and is generally restricted to the vascular space nottingham.ac.uk. Only the unbound (free) fraction of the drug is available to diffuse into tissues to exert its antimicrobial effect wikipedia.org. The high degree of protein binding contributes significantly to the sustained plasma concentrations and the long elimination half-life observed for sulfadimethoxine in many mammalian species wikipedia.orgnbinno.com. This high affinity for plasma proteins helps maintain therapeutic blood levels over an extended period.
Metabolic Transformation Pathways and Metabolite Identification
The biotransformation of sulfadimethoxine is a critical determinant of its pharmacokinetic profile and varies significantly across species. The primary metabolic pathways involve structural modifications that facilitate its elimination from the body. Key transformation processes include N4-acetylation, N1-glucuronidation, and O-dealkylation.
N4-acetylation, the addition of an acetyl group to the N4-amino group, is a major metabolic route for sulfadimethoxine in many animal species. This process, occurring primarily in the liver, results in the formation of N4-acetylsulfadimethoxine. wikipedia.org This metabolite is then often secreted in the bile. wikipedia.org In pigs, incubation of primary hepatocyte cultures with sulfadimethoxine resulted in the formation of N4-acetylsulfadimethoxine, confirming this pathway. nih.gov Similarly, studies in the turtle Pseudemys scripta elegans showed that acetylation of the parent compound and its hydroxy metabolites occurs to an extent of 57.4%. nih.gov
However, a notable exception is found in dogs, which are unable to acetylate sulfonamides. wikipedia.org This metabolic deficiency leads to the excretion of sulfadimethoxine primarily in its unchanged, parent form in the urine. wikipedia.org
In humans, metabolism proceeds through both N4-acetylation and N1-glucuronidation. nih.gov N1-glucuronidation involves the attachment of glucuronic acid to the N1-position of the pyrimidine (B1678525) ring. These two pathways can occur sequentially, leading to the formation of a double conjugate, N4-acetylsulfadimethoxine-N1-glucuronide. nih.gov Research in channel catfish also identified the N-acetyl-metabolite as a primary component found in the bile. nih.gov
Other biotransformation pathways include O-dealkylation (demethylation) and deamination. O-demethylation at the 2- and 6-positions of the pyrimidine ring has been observed in turtles. nih.gov In microalgae, the metabolic pathway of sulfadimethoxine was found to proceed mainly through a deamination reaction, which generates hydroxyl and amino compounds. nih.gov
Table 1: Identified Metabolites of Sulfadimethoxine
| Metabolite | Transformation Pathway | Species/System | Reference |
|---|---|---|---|
| N4-acetylsulfadimethoxine | N4-Acetylation | Most animals (pigs, turtles, catfish, humans) | wikipedia.orgnih.govnih.govnih.govnih.gov |
| Sulfadimethoxine-N1-glucuronide | N1-Glucuronidation | Humans | nih.gov |
| N4-acetylsulfadimethoxine-N1-glucuronide | N4-Acetylation & N1-Glucuronidation | Humans | nih.gov |
| 2-hydroxy-sulfadimethoxine | O-Demethylation | Turtles | nih.gov |
| 6-hydroxy-sulfadimethoxine | O-Demethylation | Turtles | nih.gov |
| Hydroxyl and amino compounds | Deamination | Microalgae (Chlorella sp. L38) | nih.gov |
The metabolic conversion of sulfadimethoxine is mediated by specific enzyme systems. The acetylation of the N4-amino group is catalyzed by N-acetyltransferase enzymes. mdpi.com Species-specific differences in the activity of these enzymes account for the observed variations in metabolism, such as the inability of dogs to acetylate sulfonamides. uni-osnabrueck.de
Glucuronidation reactions are carried out by UDP-glucuronosyltransferases (UGTs), which conjugate glucuronic acid to the drug molecule, increasing its water solubility for excretion. mdpi.com While not detailed specifically for sulfadimethoxine, O-demethylation is typically a function of the cytochrome P450 (CYP) family of enzymes in the liver. mdpi.com For the related compound sulfamethoxazole, oxidation by CYP2C9 has been identified as a metabolic pathway. mdpi.com
In certain microorganisms, other enzymes play a role in biotransformation. For instance, in microalgae, antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT) are secreted in response to sulfadimethoxine exposure, alongside the metabolic enzymes responsible for its degradation. nih.gov The primary antimicrobial action of sulfadimethoxine involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. patsnap.com
Excretion Kinetics and Routes of Elimination
The elimination of sulfadimethoxine and its metabolites from the body occurs through renal and biliary pathways, with kinetics that can differ substantially between species. In humans, approximately 50-60% of an oral dose is excreted in the urine, with the remaining 40-50% being eliminated via bile and feces. nih.gov
The elimination half-life (t½), a measure of the time required for the drug concentration to decrease by half, varies widely. In humans, the half-life is influenced by acetylator phenotype, with fast acetylators having a shorter half-life (mean 27.8 hours) compared to slow acetylators (mean 36.3 hours). nih.gov In cats, the elimination half-life after intravenous administration was determined to be 10.16 hours. nih.gov For hybrid striped bass, the elimination half-lives were 26 hours following intraperitoneal administration and 10.5 hours after oral administration. nih.gov
Table 2: Comparative Elimination Half-Life of Sulfadimethoxine
| Species | Elimination Half-Life (t½) | Route of Administration | Reference |
|---|---|---|---|
| Human (Fast Acetylator) | 27.8 ± 4.2 hours | Oral | nih.gov |
| Human (Slow Acetylator) | 36.3 ± 5.4 hours | Oral | nih.gov |
| Cat | 10.16 ± 2.50 hours | Intravenous | nih.gov |
| Hybrid Striped Bass | 26 hours | Intraperitoneal | nih.gov |
| Hybrid Striped Bass | 10.5 hours | Oral | nih.gov |
The route of elimination is closely linked to the metabolic profile. In most animals, the acetylated metabolite is secreted into the bile. wikipedia.org In contrast, dogs, which lack the acetylation pathway, excrete the drug mostly unchanged in the urine. wikipedia.org Sulfadimethoxine has a relatively high solubility at normal kidney pH and is readily reabsorbed in the renal tubules, which contributes to its long half-life. wikipedia.org In channel catfish, after distribution to tissues, sulfadimethoxine and its metabolites accumulate in the bile for elimination. nih.gov
Pharmacodynamic Relationship Studies in Controlled In Vitro Systems
Dose-Response and Time-Dependent Antimicrobial Effects
The antimicrobial effect of sulfadimethoxine is primarily bacteriostatic, meaning it inhibits the growth and reproduction of bacteria rather than killing them directly. msdvetmanual.com Its efficacy is characterized by a time-dependent mechanism of action. medscape.com This implies that the therapeutic success is more dependent on the duration that the drug concentration remains above the Minimum Inhibitory Concentration (MIC) rather than the peak concentration achieved. medscape.comucla.edu For time-dependent antimicrobials, the key pharmacodynamic parameter is T>MIC, which represents the percentage of the dosing interval that the drug concentration exceeds the MIC. ucla.edu
The MIC is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism after overnight incubation. In vitro studies have determined the MIC of sulfadimethoxine against various veterinary pathogens. For example, against porcine pathogens, the MIC50 (the concentration required to inhibit 50% of isolates) was found to be ≤16 µg/mL for several gram-negative bacteria, including Bordetella bronchiseptica and Pasteurella multocida. nih.gov
Table 3: In Vitro MIC50 Values of Sulfadimethoxine Against Porcine Pathogens
| Pathogen | Number of Strains | MIC50 (µg/mL) | Reference |
|---|---|---|---|
| Bordetella bronchiseptica | 10 | ≤ 16 | nih.gov |
| Pasteurella multocida | 10 | ≤ 16 | nih.gov |
| Haemophilus pleuropneumoniae | 20 | > 16 | nih.gov |
| Streptococcus suis | 10 | > 32 | nih.gov |
Mathematical Modeling of Pharmacodynamic Endpoints
Mathematical modeling is employed to describe and predict the relationship between drug exposure (pharmacokinetics) and its antimicrobial effect (pharmacodynamics). These PK/PD models are essential for optimizing dosing regimens to maximize efficacy. For a time-dependent agent like sulfadimethoxine, the primary pharmacodynamic endpoint modeled is the T>MIC. ucla.edulitfl.com
The goal of modeling is to establish a target T>MIC value that correlates with a successful clinical outcome. While specific PK/PD modeling studies focusing solely on sulfadimethoxine are not extensively detailed, the principles are well-established for sulfonamides. Population pharmacokinetic (popPK) models are often developed to characterize the drug's behavior in a target population and to simulate concentration-time profiles under different dosing scenarios. nih.govresearchgate.net These simulations can then be used to predict the probability of attaining the target T>MIC against specific pathogens with known MIC distributions. researchgate.net
Quantitative structure-property relationship (QSPR) models represent another mathematical approach, which can be used to correlate the structural properties of sulfonamide drugs with their physicochemical characteristics and biological activity, aiding in the prediction of their behavior. researchgate.net Such models, often utilizing linear regression, help in understanding the structure-activity relationships that are fundamental to drug design and optimization. researchgate.net
Antimicrobial Efficacy and Resistance Mechanisms of Sulfadimethoxine Sodium Salt
In Vitro Antimicrobial Spectrum and Susceptibility Research
Sulfadimethoxine (B1681780) is a sulfonamide antibiotic that demonstrates a broad spectrum of antimicrobial activity. patsnap.com Its efficacy is rooted in its ability to interfere with the synthesis of folic acid, a nutrient essential for the production of DNA and RNA in susceptible microorganisms. patsnap.comwikipedia.org This mechanism confers bacteriostatic, rather than bactericidal, properties, meaning it inhibits the growth and replication of bacteria without directly killing them. wikipedia.orgmsdvetmanual.com The effect is most pronounced when pathogens are in a phase of rapid division. wikipedia.org
Bacteriostatic Activity Against Gram-Positive and Gram-Negative Pathogens
Sulfadimethoxine exerts its bacteriostatic effect by acting as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS). patsnap.comwikipedia.org This enzyme is critical for converting para-aminobenzoic acid (PABA) into dihydropteroate, a precursor to folic acid. wikipedia.org By mimicking the structure of PABA, sulfadimethoxine binds to the active site of DHPS, blocking the synthesis pathway. patsnap.com Without adequate folic acid, bacteria are unable to produce the necessary nucleotides for DNA replication and cell division, thus halting their proliferation. patsnap.comwikipedia.org
Research has demonstrated its activity against a variety of Gram-positive and Gram-negative bacteria. Susceptible organisms include species of Streptococcus, as well as certain Gram-negative bacteria such as Pasteurella and Bordetella. nih.govnih.gov It is commonly utilized in veterinary medicine to address infections of the respiratory, enteric, and urinary tracts, in addition to soft tissue infections. wikipedia.org
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations
The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's effectiveness, representing the lowest concentration of the drug that will inhibit the visible growth of a microorganism after overnight incubation. idexx.com Studies have determined the MIC values of sulfadimethoxine against various veterinary pathogens.
One such study investigated the susceptibility of several porcine pathogens. The results showed varied MIC50 values (the MIC required to inhibit 50% of the isolates) for sulfadimethoxine against different Gram-negative bacteria. nih.gov For instance, the MIC50 for Bordetella bronchiseptica was found to be within a lower range compared to that for Haemophilus pleuropneumoniae. nih.gov The study highlighted that for the Gram-negative bacteria tested, the MIC50 of sulfadimethoxine did not exceed 16 µg/ml. nih.gov However, against the Gram-positive bacterium Streptococcus suis, the MIC50 for all tested sulfonamides, including sulfadimethoxine, was greater than 32 µg/ml, suggesting that monotherapy with these agents for S. suis infections may not be effective. nih.gov Information regarding Minimum Bactericidal Concentration (MBC) for sulfadimethoxine was not detailed in the reviewed literature.
| Pathogen | Number of Strains | MIC50 (µg/ml) | MIC Range (µg/ml) |
| Bordetella bronchiseptica | 10 | 0.5 - 8 | Not Specified |
| Pasteurella multocida | 10 | 2 - 32 | Not Specified |
| Haemophilus pleuropneumoniae | 20 | 8 - 64 | Not Specified |
| Streptococcus suis | 10 | >32 | Not Specified |
| Data sourced from a study on porcine pathogens. nih.gov |
Synergistic and Antagonistic Interactions in Combination Therapies
The efficacy of sulfadimethoxine can be significantly enhanced when used in combination with other antimicrobial compounds. This approach can broaden the spectrum of activity, increase potency, and potentially overcome resistance.
Research on Co-Administration with Folate Pathway Inhibitors (e.g., Trimethoprim)
A well-established synergistic interaction exists between sulfonamides like sulfadimethoxine and diaminopyrimidines, such as trimethoprim (B1683648). msdvetmanual.comumn.eduyoutube.com This combination results in a "potentiated sulfonamide." wikipedia.orgmsdvetmanual.com The synergy arises from a sequential blockade of the bacterial folic acid synthesis pathway. umn.eduyoutube.com While sulfadimethoxine inhibits dihydropteroate synthase, trimethoprim targets a subsequent enzyme in the same pathway, dihydrofolate reductase. wikipedia.orgmsdvetmanual.comyoutube.com This dual inhibition is more effective than either agent alone and can transform the bacteriostatic effect into a bactericidal one. msdvetmanual.com This combination is effective against a wide range of both Gram-positive and Gram-negative bacteria. youtube.com
Modulation of Antimicrobial Activity by Natural Product Extracts
Emerging research indicates that natural product extracts can modulate the antimicrobial activity of sulfadimethoxine. A study evaluating the interaction between various ethanolic plant extracts and sulfadimethoxine against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) demonstrated a synergistic effect. pjms.com.pk Using a well-diffusion method, it was observed that the plant extracts increased the inhibition zones produced by sulfadimethoxine, suggesting an enhancement of its antibacterial activity. pjms.com.pk This potentiation opens possibilities for combination therapies that could help combat difficult-to-treat infections. pjms.com.pknih.gov
Mechanisms of Acquired and Intrinsic Antimicrobial Resistance
The widespread use of sulfonamides has led to the development and spread of bacterial resistance, which can limit the clinical effectiveness of sulfadimethoxine. patsnap.com Resistance can be either intrinsic or acquired.
The primary mechanism of resistance involves alterations to the target enzyme, dihydropteroate synthase (DHPS). patsnap.comnih.gov Acquired resistance is frequently mediated by the horizontal transfer of plasmids containing genes that encode for drug-resistant variants of DHPS. nih.govspringernature.com Two such genes, sul1 and sul2, are commonly found in resistant clinical isolates of Gram-negative bacteria. nih.gov The DHPS enzymes produced from these genes show a significantly reduced affinity for sulfonamides while maintaining a normal binding affinity for the natural substrate, PABA. patsnap.comnih.govspringernature.com
Another mechanism of resistance involves chromosomal mutations in the bacterial folP gene, which is the gene that codes for the DHPS enzyme. patsnap.comnih.gov These mutations can alter the structure of the enzyme, thereby reducing the binding efficiency of sulfadimethoxine and rendering the drug less effective. patsnap.com
Genetic Alterations in Dihydropteroate Synthase Enzymes
A primary mechanism by which bacteria develop resistance to sulfadimethoxine and other sulfonamides is through genetic alterations in the enzyme dihydropteroate synthase (DHPS), which is encoded by the folP gene. rupahealth.com Sulfonamides function as competitive inhibitors of DHPS, mimicking its natural substrate, para-aminobenzoic acid (pABA). patsnap.compatsnap.com This inhibition blocks the bacterial folic acid synthesis pathway, which is essential for the production of nucleotides and, consequently, for DNA synthesis and bacterial growth. patsnap.compatsnap.com
Resistance emerges through spontaneous point mutations within the folP gene, leading to amino acid substitutions in the DHPS enzyme. rupahealth.com These changes strategically alter the active site of the enzyme. The goal of these mutations is to reduce the binding affinity for sulfonamide drugs while preserving a sufficient affinity for the natural substrate, pABA, allowing the folic acid pathway to continue functioning. rupahealth.com This selective pressure results in DHPS variants that can effectively discriminate between the inhibitor and the substrate, conferring a survival advantage in the presence of the antibiotic. biorxiv.org
The effect of these mutations is often a significant increase in the Michaelis constant (K_M) for sulfonamides, which signifies a lower binding affinity, while the K_M for pABA is less dramatically affected. biorxiv.org Structural studies have revealed that many resistance-conferring mutations are located in flexible loops (Loop 1 and Loop 2) that line the active site where pABA and sulfonamides bind. biorxiv.org For instance, in Staphylococcus aureus, mutations such as F17L, S18L, and T51M have been shown to directly lead to sulfonamide resistance by sterically hindering the binding of the drug without preventing pABA from accessing the active site. frontiersin.org
Research across various bacterial species has identified numerous key mutations in the DHPS enzyme that contribute to sulfonamide resistance. The following table summarizes some of these documented alterations and their impact.
| Bacterial Species | Mutation(s) in DHPS (folP gene) | Effect on Sulfonamide Resistance |
| Staphylococcus aureus | F17L, S18L, T51M | Directly confer resistance by sterically blocking sulfonamide binding. frontiersin.org |
| Streptococcus mutans | A37V, N172D, R193Q (triple mutation) | Confers substantial resistance to sulfonamides. researchgate.net |
| Neisseria meningitidis | Insertions at codons 195/196, substitutions at codons 31, 84, 194 | Associated with resistance; specific alterations may confer higher levels of resistance. youtube.com |
| General (Gram-negative) | Various substitutions in loops lining the active site | Increase the K_M for sulfonamides, reducing binding affinity and conferring resistance. biorxiv.org |
Development of Alternative Folic Acid Synthesis Pathways
Rather than evolving entirely novel metabolic routes to produce folic acid, bacteria have developed an effective "alternative pathway" by acquiring foreign, drug-resistant versions of the dihydropteroate synthase (DHPS) enzyme. This is a predominant mechanism of high-level sulfonamide resistance and is primarily achieved through horizontal gene transfer of mobile genetic elements like plasmids and integrons. biorxiv.orgnih.gov
This mechanism involves the acquisition of specific sulfonamide resistance genes, designated sul genes, with sul1, sul2, and sul3 being the most clinically significant. nih.gov These genes encode for alternative DHPS enzymes that are structurally different from the native, chromosomally-encoded DHPS (folP product). springernature.com The key feature of these Sul-variant enzymes is their profound insensitivity to sulfonamide inhibitors, including sulfadimethoxine, while retaining their catalytic function of binding p-aminobenzoic acid (pABA) to synthesize dihydropteroate. nih.govsemanticscholar.org
Essentially, by acquiring a sul gene, a bacterium gains a bypass route for the metabolic block imposed by the sulfonamide. While the native DHPS may be effectively inhibited by the drug, the resistant variant DHPS continues to produce the essential folic acid precursor, ensuring the bacterium's survival and replication. researchgate.net
Key Features of Acquired Resistant DHPS Enzymes:
| Gene | Location | Characteristics |
| sul1 | Typically found on class 1 integrons, often linked with other antibiotic resistance genes. | Encodes a DHPS enzyme highly resistant to sulfonamides. One of the most widespread resistance genes. springernature.com |
| sul2 | Usually located on small, non-conjugative plasmids or large transmissible plasmids. nih.gov | Encodes a sulfonamide-insensitive DHPS variant, frequently found in clinical isolates. nih.gov |
| sul3 | Found on large conjugative plasmids. | Encodes another distinct, highly resistant DHPS enzyme. |
This acquisition of an alternative, resistant enzyme is a more common and clinically relevant strategy than the development of a completely different metabolic pathway for folate synthesis. droracle.ai
Role of Efflux Pumps in Sulfadimethoxine Resistance
Efflux pumps are transmembrane proteins that function as molecular exporters, actively transporting a wide variety of toxic substances from the bacterial cytoplasm or membrane to the external environment. nih.govekb.eg This mechanism plays a significant role in bacterial multidrug resistance (MDR) by reducing the intracellular concentration of an antimicrobial agent to sub-inhibitory levels, thereby preventing the drug from reaching its target. ekb.eg
While target site modification (mutations in DHPS) and acquisition of resistant enzymes (sul genes) are the most prominent mechanisms of sulfonamide resistance, efflux pumps also contribute to resistance against sulfadimethoxine and other sulfonamides. biorxiv.orgacs.org Overexpression or modification of these pumps can prevent sulfadimethoxine from accumulating in the cytoplasm where its target, the DHPS enzyme, is located. nih.gov
Several major families of bacterial efflux pumps have been identified, and their activity is powered either by ATP hydrolysis or by electrochemical ion gradients, such as the proton motive force. acs.orgnih.gov
Major Efflux Pump Families Involved in Antibiotic Resistance:
| Efflux Pump Family | Energy Source | Description | Relevance to Sulfonamide Resistance |
| ATP-Binding Cassette (ABC) | ATP Hydrolysis | One of the largest transporter families; found in all prokaryotes and eukaryotes. nih.govfrontiersin.org | Members of this family are known to contribute to multidrug resistance and are utilized by various bacteria to export drugs. nih.gov |
| Major Facilitator Superfamily (MFS) | Proton Motive Force | The largest group of secondary transporters, involved in transporting a wide array of small solutes. nih.gov | MFS pumps are a significant cause of antibiotic resistance in both Gram-positive and Gram-negative bacteria. nih.gov |
| Resistance-Nodulation-Division (RND) | Proton Motive Force | Predominantly found in Gram-negative bacteria, these pumps form tripartite complexes that span the inner and outer membranes. nih.govmdpi.com | Considered the most clinically important MDR efflux pumps in Gram-negative bacteria, capable of exporting a broad range of antibiotics. nih.gov |
| p-Aminobenzoyl-glutamate Transporter (AbgT) | Not specified | A recently identified transporter family. | Specifically implicated in the transport of sulfonamides, suggesting a direct role in resistance to this class of drugs. nih.gov |
The contribution of efflux pumps is particularly crucial for intrinsic resistance and can work synergistically with other resistance mechanisms. mdpi.com For example, a bacterium with a slightly altered DHPS enzyme that has a moderately reduced affinity for sulfadimethoxine might become highly resistant if it also overexpresses an efflux pump that actively removes the drug from the cell.
Advanced Analytical Methodologies for Sulfadimethoxine Sodium Salt Research
Spectroscopic Characterization Methods
Spectroscopic techniques are fundamental in the analysis of pharmaceutical compounds, offering insights into molecular structure and enabling precise quantification.
Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful, non-destructive techniques for the structural elucidation of organic molecules like Sulfadimethoxine (B1681780).
Infrared (IR) Spectroscopy:
IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The IR spectrum of Sulfadimethoxine would exhibit characteristic absorption bands that confirm the presence of its key structural features. The most prominent bands for sulfonamides are the asymmetric and symmetric stretching vibrations of the SO2 group, which typically appear in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively rsc.org. Other significant absorptions would include N-H stretching vibrations from the primary amine and the sulfonamide group, C-H stretching from the aromatic ring and methoxy groups, and C=C stretching from the aromatic and pyrimidine (B1678525) rings researchgate.net.
Key IR Absorption Bands for Sulfadimethoxine
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |
| Amine (NH₂) | Stretching | 3459, 3367 |
| Sulfonamide (SO₂NH) | N-H Stretching | 3328 |
| Sulfonyl (SO₂) | Asymmetric Stretching | 1320–1310 |
| Sulfonyl (SO₂) | Symmetric Stretching | 1155–1143 |
| Aromatic C=C | Stretching | 1592, 1498 |
| Ether (C-O-C) | Asymmetric Stretching | 1254 |
| Ether (C-O-C) | Symmetric Stretching | 1022 |
Note: The exact wavenumbers can vary slightly based on the sample preparation method (e.g., KBr pellet, Nujol mull) and the instrument.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are instrumental in confirming the structure of Sulfadimethoxine.
¹H NMR Spectroscopy: The ¹H NMR spectrum of Sulfadimethoxine, typically run in a solvent like DMSO-d₆, would show distinct signals for each type of proton. The aromatic protons on the benzene (B151609) ring would appear as doublets in the aromatic region (around 6.6 and 7.6 ppm). The primary amine (NH₂) protons would produce a broad singlet. The methoxy (OCH₃) groups on the pyrimidine ring would each give a sharp singlet, and the proton on the pyrimidine ring would also be a singlet. The sulfonamide proton (SO₂NH) would appear as a singlet, often downfield.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The aromatic and pyrimidine carbons would show signals in the downfield region (typically 110-160 ppm). The methoxy group carbons would appear further upfield (around 55-60 ppm) rsc.org.
¹H NMR Chemical Shifts for Sulfadimethoxine in DMSO-d₆
| Proton Assignment | Chemical Shift (ppm) | Multiplicity |
| Sulfonamide NH | ~11.1 | Singlet |
| Aromatic CH (ortho to SO₂) | ~7.59 | Doublet |
| Aromatic CH (ortho to NH₂) | ~6.63 | Doublet |
| Pyrimidine CH | ~6.12 | Singlet |
| Amine NH₂ | ~5.96 | Singlet |
| Methoxy OCH₃ | ~3.80 | Singlet |
UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. Sulfadimethoxine possesses chromophores, such as the aromatic ring and the pyrimidine ring, which allow for its detection and quantification using this method.
The quantitative analysis is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. To perform a quantitative analysis, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The λmax for sulfonamides is often pH-dependent due to the presence of ionizable groups researchgate.net.
For Sulfadimethoxine, direct UV spectrophotometry can be employed by measuring its absorbance in a suitable solvent, such as methanol (B129727) or dilute acid, at its λmax. Alternatively, a more specific and sensitive method involves a colorimetric reaction. A common approach for primary aromatic amines, like the one present in Sulfadimethoxine, is diazotization followed by a coupling reaction. In this method, the primary amine group is reacted with nitrous acid (formed in situ from sodium nitrite and an acid) to form a diazonium salt. This salt is then coupled with a chromogenic agent, such as N-(1-naphthyl)ethylenediamine dihydrochloride or 2-naphthol, to produce a stable and intensely colored azo dye. The absorbance of this colored solution is then measured in the visible region. For instance, one method for the quantitative determination of sulfadimethoxine involves diazotization and coupling with dicarboxypropylrodanine, with the resulting absorbance measured at an analytical wavelength of 501 nm.
The choice of method depends on the required sensitivity and the complexity of the sample matrix. The colorimetric method is generally more selective and can minimize interference from other UV-absorbing compounds that may be present in a sample.
Parameters for UV-Visible Spectrophotometric Analysis
| Parameter | Description |
| Wavelength of Maximum Absorbance (λmax) | The wavelength at which the analyte shows the highest absorbance. This is determined by scanning a solution of the analyte over a range of wavelengths. For diazotized sulfamethoxazole coupled with 2-naphthol, the λmax is 482 nm sid.ir. A similar principle applies to Sulfadimethoxine. |
| Linearity Range | The concentration range over which the absorbance is directly proportional to the concentration of the analyte. |
| Molar Absorptivity (ε) | A measure of how strongly the analyte absorbs light at a particular wavelength. A higher molar absorptivity indicates greater sensitivity. |
Capillary Electrophoresis (CE) for Analytical Research
Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It is characterized by its high efficiency, short analysis times, and low consumption of sample and reagents. Several modes of CE can be employed for the analysis of sulfonamides, including Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC).
Capillary Zone Electrophoresis (CZE):
CZE is the simplest form of CE and separates analytes based on their charge-to-size ratio. Since Sulfadimethoxine is an amphiprotic molecule, its charge is dependent on the pH of the buffer solution. By selecting an appropriate buffer pH, the ionization state of Sulfadimethoxine can be controlled to achieve effective separation from other compounds.
Research has demonstrated the successful separation of multiple sulfonamides, including Sulfadimethoxine, using CZE. The optimal separation conditions often involve a phosphate buffer system. For the separation of nine sulfonamides, including sulfadimethoxine, optimal conditions were achieved using a 45 mM sodium phosphate buffer with 10% methanol at a pH of 7.3. The analysis was performed at a temperature of 27°C with an applied voltage of 25 kV.
Micellar Electrokinetic Chromatography (MEKC):
MEKC is a modification of CE that allows for the separation of both charged and neutral molecules. This is achieved by adding a surfactant to the buffer at a concentration above its critical micelle concentration (CMC). The surfactant molecules form micelles, which act as a pseudo-stationary phase. The separation is then based on the differential partitioning of the analytes between the micelles and the surrounding aqueous buffer. MEKC is particularly useful for separating mixtures of sulfonamides with varying hydrophobicities.
The choice between CZE and MEKC depends on the specific analytical problem. CZE is often sufficient for the separation of charged sulfonamides, while MEKC provides enhanced selectivity for complex mixtures and can also separate neutral impurities.
Typical Parameters for Capillary Electrophoresis of Sulfonamides
| Parameter | Capillary Zone Electrophoresis (CZE) |
| Capillary | Fused-silica |
| Buffer | 45 mM Sodium Phosphate with 10% Methanol |
| pH | 7.3 |
| Applied Voltage | 25 kV |
| Temperature | 27°C |
| Detection | UV-Vis Detector |
Environmental Behavior and Ecotoxicological Implications of Sulfadimethoxine
Environmental Degradation Kinetics and Reaction Pathways of Sulfadimethoxine (B1681780)
The environmental fate of sulfadimethoxine is significantly influenced by various degradation processes, including photolysis, chemical oxidation, and hydrolysis. The kinetics and pathways of these reactions are crucial for understanding its persistence and potential impact on ecosystems.
Photolytic Degradation Under Simulated Solar and UV Irradiation
Sulfadimethoxine is susceptible to degradation upon exposure to sunlight and artificial UV sources. The efficiency and pathways of this photodegradation are influenced by the irradiation conditions and the surrounding environmental matrix.
The photodegradation of sulfadimethoxine can occur through direct absorption of photons or via indirect pathways mediated by reactive oxygen species (ROS). Advanced oxidation processes (AOPs) utilizing UV light in combination with oxidants like peroxymonosulfate (PMS) or hydrogen peroxide (H2O2) have been investigated to enhance its removal from aqueous solutions.
Direct photolysis of sulfonamides, including sulfadimethoxine, generally follows pseudo-first-order kinetics. nih.gov However, the efficiency can be limited. The combination of UV-C irradiation with H2O2 has been shown to be more effective for removing sulfadimethoxine than UV irradiation alone or a UV/persulfate system. x-mol.com This enhanced degradation is attributed to the generation of highly reactive hydroxyl radicals (•OH). The initial step in this process is proposed to be a one-electron oxidation of sulfadimethoxine by •OH, leading to the formation of a cation intermediate that undergoes further reactions. x-mol.com
Similarly, the UV/PMS system is effective for the degradation of sulfonamides. nih.gov This process generates both hydroxyl radicals (HO•) and sulfate radicals (SO4−•), which are powerful oxidants. nih.govmdpi.com Studies on related sulfonamides have shown that HO• often plays a dominant role in the degradation process. nih.gov The addition of H2O2 at low to moderate concentrations (5 to 50 mg L-1) steadily improves the photodegradation of sulfonamides, but higher concentrations (50 to 150 mg L-1) can have a scavenging effect on the hydroxyl radicals, which does not improve the degradation rate. nih.gov
Table 1: Comparison of Sulfadimethoxine Degradation Methods
| Degradation Method | Key Reactive Species | Efficacy | Reference |
|---|---|---|---|
| UV alone | Photons | Less effective than combined methods | x-mol.com |
| UV/H2O2 | Hydroxyl radicals (•OH) | More effective than UV alone | x-mol.com |
| UV/PMS | Hydroxyl (•OH) and Sulfate (SO4−•) radicals | Effective for sulfonamide degradation | nih.gov |
The photodegradation rate of sulfadimethoxine is significantly influenced by the chemical composition of the water matrix.
pH: The pH of the solution affects the speciation of sulfadimethoxine and can influence its susceptibility to photodegradation. For many sulfonamides, the degradation rate is pH-dependent. nih.govcalstate.edu Studies on sulfadimethoxine have shown that its removal efficiency is negatively affected by increasing alkalinity (pH 7.5–9.0). x-mol.com This is likely due to changes in the molecule's charge and its reactivity with photochemically generated radicals.
Humic Acid: Humic substances, a major component of natural organic matter (NOM), can have a dual effect on photodegradation. They can act as photosensitizers, promoting indirect photolysis, or as light screeners, inhibiting direct photolysis. nih.gov Humic acids can also scavenge reactive oxygen species. The interaction between humic substances and antibiotics like sulfadimethoxine can significantly influence their mobility, reactivity, and bioavailability in the environment. nih.govresearchgate.net
Bicarbonate Ions: Bicarbonate ions (HCO3−), common in natural waters, can act as scavengers of hydroxyl radicals. researchgate.net However, some studies on related sulfonamides have found that the addition of bicarbonate did not exert a significant effect on the photodegradation rate. researchgate.net
Nitrate (B79036) Ions: Nitrate ions (NO3−) can absorb UV light and generate hydroxyl radicals, potentially accelerating the photodegradation of organic compounds. Research has shown that the addition of nitrate can slightly accelerate the removal rate of some sulfonamides. researchgate.net
Oxidative Degradation by Chemical Disinfectants (e.g., Chlorine Dioxide)
Chemical disinfectants used in water treatment, such as chlorine dioxide (ClO2), can contribute to the degradation of sulfadimethoxine. The reactions of chlorine dioxide with sulfonamides generally follow second-order kinetics. researchgate.net
Studies have demonstrated that chlorine dioxide can effectively remove sulfadimethoxine from both freshwater and seawater. ntou.edu.twntou.edu.tw The removal efficiency increases significantly with higher concentration ratios of chlorine dioxide to sulfadimethoxine. ntou.edu.twntou.edu.tw For instance, at an initial sulfadimethoxine concentration of 0.1 mg/L in freshwater, complete removal was achieved in 7.0, 2.0, and 0.5 days by treating with 0.1, 0.5, and 1.0 mg/L of chlorine dioxide, respectively. ntou.edu.twntou.edu.tw The removal was even more rapid in seawater. ntou.edu.twntou.edu.tw The primary reaction site for chlorine dioxide with sulfonamides is believed to be the sulfonyl amido-nitrogen. researchgate.net The degradation pathways involve the cleavage of S-N and C-S bonds and the hydroxylation of the aniline (B41778) moiety. researchgate.net
Table 2: Time for Complete Removal of Sulfadimethoxine (0.1 mg/L) with Chlorine Dioxide
| Chlorine Dioxide Concentration | Freshwater | Seawater | Reference |
|---|---|---|---|
| 0.1 mg/L | 7.0 days | - | ntou.edu.twntou.edu.tw |
| 0.5 mg/L | 2.0 days | 0.25 days | ntou.edu.twntou.edu.tw |
| 1.0 mg/L | 0.5 days | 0.25 days | ntou.edu.twntou.edu.tw |
Hydrolytic Stability and Transformation Products Research
Sulfadimethoxine is susceptible to degradation under various stress conditions, including hydrolysis. It has been found to be highly sensitive to basic hydrolysis. nih.gov The degradation process results in the formation of several transformation products. Research into these products is crucial for a complete understanding of the environmental fate and potential ecotoxicity of the parent compound. nih.gov One known transformation product of sulfadimethoxine is N4-Acetylsulfadimethoxine. nih.gov
Persistence and Stability in Aquatic and Soil Matrices
The persistence of sulfadimethoxine in the environment is a key factor in assessing its potential risks. Its stability varies significantly between aquatic and soil systems.
In aquatic environments, sulfadimethoxine can be relatively persistent, especially in the absence of light. nih.gov In one study conducted in the dark, the 180-day degradation efficiencies of sulfadimethoxine in freshwater and seawater were only 6.37% and 4.38%, respectively. ntou.edu.tw However, low but measurable concentrations have been detected downstream from wastewater treatment plant discharge points, indicating that while not entirely conservative, it can persist and be transported over long distances. researchgate.net
In soil and manure, the degradation of sulfadimethoxine is more complex and is significantly influenced by microbial activity. nih.govnih.gov The degradation rate in sterile manure is much lower than in non-sterile manure, highlighting the importance of biodegradation. nih.govresearchgate.netusda.gov The degradation kinetics in manure-amended soil can be described by an availability-adjusted first-order model. nih.govacs.org Several factors affect its persistence in soil:
Initial Concentration: The degradation rate constant increases with a decreasing initial concentration of sulfadimethoxine, suggesting that high concentrations can inhibit the activity of degrading microorganisms. nih.govresearchgate.net
Moisture Content: Increased moisture content in soil and manure enhances the degradation of sulfadimethoxine. nih.govnih.govresearchgate.net
Manure Content: Degradation is accelerated with increasing manure content in amended soil, and it is significantly slower in nonamended soil. nih.gov This suggests that sulfadimethoxine may become more persistent once it leaches from manure into the soil. nih.govusda.gov
A study following the fate of sulfadimethoxine after prophylactic treatment of calves found a half-life of 24 hours in bedding, which extended to 64 days in stable manure. nih.gov After fertilizing a field with manure that had been matured for five months, no traces of sulfadimethoxine were found in the soil or surrounding drainage water. nih.gov
Table 3: Factors Influencing Sulfadimethoxine Degradation in Soil and Manure
| Factor | Effect on Degradation Rate | Reference |
|---|---|---|
| Initial Concentration | Decreases with higher concentration | nih.govresearchgate.net |
| Moisture Content | Increases with higher moisture | nih.govnih.govresearchgate.net |
| Manure Content | Increases with higher manure content | nih.gov |
| Microbial Activity | Major contributor to degradation | nih.govresearchgate.netusda.gov |
Adsorption and Desorption Dynamics with Environmental Substrates (e.g., Sediments, Clays, Carbon Composites)
The mobility and bioavailability of Sulfadimethoxine in the environment are largely governed by its adsorption and desorption behavior with various substrates. Research indicates that Sulfadimethoxine generally exhibits weak adsorption to soils, suggesting it is highly mobile and has the potential to leach into surface and groundwaters. nih.govnih.gov This is particularly true for soils with high sand content and low organic carbon. nih.gov
The adsorption-desorption processes are well-described by the Freundlich isotherm model. nih.gov Sorption coefficients (Kd) for Sulfadimethoxine have been found to be quite low, ranging from 0.20 to 381.17 mL g⁻¹, further confirming its high mobility. nih.gov Several factors influence this dynamic:
Organic Carbon (OC): Sorption is generally higher in soils with a greater organic carbon content. nih.gov
pH and Ionic Strength: The sorption of Sulfadimethoxine tends to decrease as pH and ionic strength increase. nih.gov
Clay Content: While some substrates readily interact with contaminants, studies have shown that the presence of bentonite clay did not result in a decrease in Sulfadimethoxine concentrations in aqueous solutions, unlike its effect on other compounds. vin.com
This tendency to remain in the soil solution rather than binding to particles underscores the risk of its transport from agricultural lands to adjacent aquatic ecosystems. nih.govnih.gov
Table 1: Freundlich Adsorption and Desorption Coefficients for Sulfadimethoxine in Various Soils
| Soil Type | Freundlich Adsorption Coefficient (Kf) (μg(1-1/n)(cm3)(1/n)g-1) | Freundlich Desorption Coefficient (Kf,des) (μg(1-1/n)(cm3)(1/n)g-1) | Reference |
| Sandy | 1.4 - 19.0 | 0.85 - 24.8 | nih.gov |
| Sandy-Clay | 1.4 - 19.0 | 0.85 - 24.8 | nih.gov |
| Clay | 1.4 - 19.0 | 0.85 - 24.8 | nih.gov |
Ecotoxicological Assessment in Non-Target Organisms
The presence of Sulfadimethoxine in the environment poses a potential risk to a variety of non-target organisms. researchgate.net Although environmental concentrations are often low, the continuous introduction of the compound can lead to adverse effects on aquatic and terrestrial ecosystems. saude.gov.br
Aquatic Ecotoxicity Research (e.g., Algae, Invertebrates, Fish Models)
Studies have demonstrated that the sensitivity to Sulfadimethoxine varies significantly across different trophic levels in aquatic ecosystems. Microalgae have been identified as being more sensitive to the compound than cladocerans (invertebrates). researchgate.net
Bioassays have established specific toxicity thresholds for several species:
Algae: For the freshwater alga Chlorella vulgaris, the 72-hour median effective concentration (EC50) for growth inhibition is 50.6 mg/L. researchgate.net The marine alga Isochrysis galbana shows slightly higher sensitivity, with a 72-hour EC50 of 39.3 mg/L. researchgate.net
Invertebrates: The 48-hour median lethal concentration (LC50) for the cladoceran Daphnia magna is 180 mg/L, while for Daphnia similis it is 427 mg/L. researchgate.net Chronic toxicity tests, which assess reproductive effects, revealed a 21-day EC50 of 10.4 mg/L for D. magna and 127.1 mg/L for D. similis. researchgate.net
Fish: In contrast to its effects on algae and invertebrates, Sulfadimethoxine showed no significant acute toxicity to the medaka fish (Oryzias latipes) at concentrations as high as 1000 mg/L. researchgate.net
These findings highlight that while acute lethal effects on fish may be unlikely at typical environmental concentrations, the potential for chronic effects on invertebrate populations and the inhibition of primary producers like algae are significant concerns. researchgate.netnih.gov
Table 2: Acute and Chronic Toxicity of Sulfadimethoxine to Various Aquatic Organisms
| Species | Trophic Level | Test Duration | Endpoint | Value (mg/L) | Reference |
| Chlorella vulgaris | Algae | 72 hours | EC50 (Growth Inhibition) | 50.6 | researchgate.net |
| Isochrysis galbana | Algae | 72 hours | EC50 (Growth Inhibition) | 39.3 | researchgate.net |
| Daphnia magna | Invertebrate | 48 hours | LC50 (Mortality) | 180 | researchgate.net |
| Daphnia magna | Invertebrate | 21 days | EC50 (Reproduction) | 10.4 | researchgate.net |
| Daphnia similis | Invertebrate | 48 hours | LC50 (Mortality) | 427 | researchgate.net |
| Daphnia similis | Invertebrate | 21 days | EC50 (Reproduction) | 127.1 | researchgate.net |
| Oryzias latipes | Fish | - | No Significant Toxicity | >1000 | researchgate.net |
Phytotoxicity and Bioaccumulation Studies in Terrestrial Plants
The application of manure from treated animals to fertilize agricultural land is a primary route for Sulfadimethoxine to enter the terrestrial environment, where it can exert phytotoxic effects. researchgate.net Research has shown that the compound can inhibit the development of various plant organs, including roots, hypocotyls, and leaves. researchgate.net
Studies on the willow species Salix fragilis demonstrated its ability to both absorb and tolerate high concentrations of Sulfadimethoxine. researchgate.net While the plants showed a high potential for root accumulation of the compound, exposure also led to significant alterations in root morphology. researchgate.net At higher concentrations, a decrease in the photosynthetic electron transport rate and net CO2 assimilation was observed after 25 days of exposure. researchgate.net The ability of certain woody plants like willow to accumulate Sulfadimethoxine suggests a potential for phytoremediation, although the physiological impacts on the plant must be considered. researchgate.net The accumulation of antibiotics in soil can inhibit plant growth and performance either directly, by interfering with processes like chlorophyll synthesis, or indirectly. d-nb.info
Methodologies for Assessing the Ecotoxicity of Degradation Products (e.g., ECOSAR Analysis)
While the toxicity of the parent Sulfadimethoxine compound is a primary concern, its degradation or transformation products (TPs) formed in the environment can also be toxic, sometimes even more so than the original molecule. mdpi.com Assessing the ecotoxicity of every potential TP through empirical laboratory testing is often impractical. epa.gov
To address this data gap, in silico methods like the Ecological Structure-Activity Relationships (ECOSAR) program are employed. mdpi.comepa.gov ECOSAR is a predictive model that estimates the acute and chronic aquatic toxicity of a chemical based on its molecular structure. mdpi.comepa.gov It utilizes Quantitative Structure-Activity Relationships (QSARs), which are mathematical correlations between the chemical structure of a compound and its toxicological effects. mdpi.comepa.gov
By inputting the molecular structure of a known or suspected degradation product, ECOSAR can predict its potential toxicity to different aquatic trophic levels, including fish, invertebrates, and algae. mdpi.com This screening-level assessment helps to prioritize which degradation products may require further investigation and provides a more comprehensive understanding of the total environmental risk associated with the use of the parent compound. epa.govnih.gov
Synthetic Chemistry and Derivatization Strategies for Sulfadimethoxine
General Synthesis Routes for Sulfadimethoxine (B1681780) and its Salt Forms
The industrial synthesis of sulfadimethoxine typically involves a multi-step process. One common route begins with the condensation of a precursor, such as 4-(acetylamino)-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide, which is then subjected to hydrolysis. This reaction is often carried out using a strong base like sodium hydroxide (B78521) in an alcohol solvent, such as methanol (B129727). The mixture is heated under reflux for several hours to remove the acetyl protecting group. After the reaction is complete, the solution is cooled, and the pH is adjusted to precipitate the crude sulfadimethoxine. The product is then purified through recrystallization, often using methanol and activated carbon to remove impurities, resulting in a high-purity final product chemicalbook.com.
The preparation of Sulfadimethoxine sodium salt is a straightforward acid-base reaction. Sulfadimethoxine, which behaves as a weak organic acid, is reacted with a stoichiometric amount of sodium hydroxide google.commsdvetmanual.com. This reaction is typically performed in an alcohol-based solvent, such as ethanol, methanol, or isopropanol (B130326) google.com. The process involves dissolving sulfadimethoxine in the chosen solvent, adding sodium hydroxide, and heating the mixture to ensure complete dissolution and reaction. After a decolorization step with activated carbon, the solution is filtered and cooled in a controlled manner to induce crystallization of the sodium salt. The resulting crystalline solid is then filtered, washed with a small amount of cold solvent, and dried under vacuum to yield the final Sulfadimethoxine sodium salt with high purity and yield google.com.
Chemical Modification and Synthesis of Novel Analogues
The sulfadimethoxine molecule offers several sites for chemical modification, allowing for the synthesis of novel analogues with tailored properties. Research in this area focuses on creating derivatives that may exhibit enhanced pharmacological activity, improved physicochemical characteristics like solubility, or different environmental profiles.
The sulfonamide group in sulfadimethoxine is an effective ligand for coordinating with metal ions, typically through the nitrogen and oxygen atoms nih.gov. This has led to the synthesis of various metal-sulfadimethoxine complexes. The objective of forming these complexes is often to develop compounds with novel biological activities. For instance, researchers have successfully synthesized Cobalt (II) and Platinum (II) complexes of sulfadimethoxine nih.gov. The synthesis involves reacting sulfadimethoxine with the corresponding metal salt in a suitable solvent. These particular complexes were investigated for their potential as antitumor agents, demonstrating that complexation can introduce new pharmacological properties not associated with the parent drug nih.gov.
The broader field of sulfa drug chemistry includes the synthesis of complexes with a range of metals, including copper, nickel, and silver cardiff.ac.ukresearchgate.net. While detailed synthesis for a silver-sulfadimethoxine complex is not prominently documented in the provided context, the synthesis of silver complexes with other sulfonamides, such as sulfamethazine, provides a clear procedural model. In such syntheses, the silver(I) salt is reacted with the sulfonamide, often in the presence of a secondary ligand like pyridine, leading to the formation of a stable, crystalline complex researchgate.net. These studies confirm that the metal ion typically binds to the sulfonamidic nitrogen, altering the electronic and steric properties of the molecule researchgate.net.
Beyond metal complexation, other structural modifications are explored to optimize the properties of sulfadimethoxine. A key goal of such modifications is to improve physicochemical properties, which can, in turn, enhance bioavailability or alter environmental fate nih.gov.
A significant area of research is the development of new solid forms of sulfadimethoxine through crystal engineering. Scientists have successfully synthesized eight new multicomponent crystal forms, including cocrystals and molecular salts, by combining sulfadimethoxine with various coformers like isonicotinamide, 4,4′-bipyridine, and piperazine (B1678402) acs.org. These novel forms are created using techniques such as solution crystallization and liquid-assisted grinding. The formation of these molecular salts and cocrystals alters the supramolecular arrangement of the molecules, disrupting the typical hydrogen bonding patterns observed in pure sulfadimethoxine. A critical outcome of this structural modification is the enhanced aqueous solubility of the resulting molecular salts compared to the parent compound, a property that is highly desirable for improving drug performance acs.org.
Spectroscopic and Crystallographic Characterization of Synthetic Products
The confirmation of the chemical structure and purity of newly synthesized sulfadimethoxine derivatives is accomplished through a suite of analytical techniques. These methods provide detailed information on molecular structure, bonding, and crystalline arrangement.
Spectroscopic Methods: Techniques such as Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy are routinely employed.
FTIR spectroscopy is used to identify functional groups and confirm coordination in metal complexes. The spectra of metal-sulfonamide complexes typically show shifts in the vibrational frequencies of the sulfonamide group's S=O and N-H bonds, indicating their involvement in bonding with the metal ion nih.govnih.gov.
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in the molecule. In the characterization of sulfadimethoxine complexes, changes in the chemical shifts of protons, particularly those near the sulfonamide group, can confirm the site of metal coordination nih.govnih.gov.
UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The formation of metal complexes often results in new absorption bands in the UV-Vis spectrum, which can be used to confirm complexation researchgate.netuobasrah.edu.iq.
Crystallographic and Thermal Analysis:
X-ray Diffraction (XRD) , particularly single-crystal X-ray crystallography, is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid cardiff.ac.uk. This technique has been used to characterize new polymorphic forms of sulfadimethoxine and its multicomponent crystals, revealing detailed information about bond lengths, angles, and intermolecular interactions such as hydrogen bonds researchgate.netacs.org. Powder X-ray diffraction (PXRD) is also used to identify crystalline phases and assess the purity of the synthesized materials acs.org.
Thermal Analysis , including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), is used to study the thermal stability of the compounds and detect phase transitions, such as melting and decomposition acs.org. These methods are crucial for characterizing new crystal forms and hydrates of sulfadimethoxine and its derivatives.
These characterization techniques are essential for validating the successful synthesis of sulfadimethoxine, its sodium salt, and its novel analogues, ensuring their structural integrity and purity.
Formulation Science and Drug Delivery Research for Sulfadimethoxine Sodium Salt Methodological Focus
Investigation of Excipient Compatibility and Role in Aqueous Formulations
The selection of appropriate excipients is a critical step in the development of stable and effective aqueous formulations of Sulfadimethoxine (B1681780) sodium salt. Methodological investigations into excipient compatibility are designed to identify potential physical and chemical interactions between the active pharmaceutical ingredient (API) and the chosen excipients. These studies are foundational to preventing drug degradation, ensuring consistent performance, and maintaining the quality of the final product.
Drug-excipient compatibility studies are typically conducted during the preformulation stage. A systematic approach involves screening a variety of excipients that may be used to enhance solubility, stability, or other properties of the aqueous formulation. The primary goal is to predict and prevent potential incompatibilities that could compromise the drug product. Chemical interactions can lead to the degradation of the active ingredient, reducing its therapeutic efficacy, while physical interactions might affect properties like dissolution rate or dose uniformity chineway.com.cnnih.gov.
Methodologically, these studies often begin with binary mixtures of the API and a single excipient, typically in a 1:1 ratio, often with the addition of a small amount of water to simulate an aqueous environment and accelerate potential reactions. These mixtures are then subjected to accelerated stability conditions, such as elevated temperature and humidity, to observe any changes over a defined period.
Analytical techniques are crucial for detecting interactions. High-Performance Liquid Chromatography (HPLC) is widely used to quantify the API and detect the formation of degradation products americanpharmaceuticalreview.com. Thermal analysis methods like Differential Scanning Calorimetry (DSC) can reveal physical interactions by observing changes in the thermal profiles of the mixtures compared to the individual components. Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy are also employed to identify changes in chemical structure indicative of an interaction.
For Sulfadimethoxine sodium salt soluble powder formulations, which are reconstituted in water, excipients play a key role. One documented excipient used in such a formulation is disodium (B8443419) edetate drugs.comrevivalanimal.com. Disodium edetate is a chelating agent, which suggests its role is likely to stabilize the formulation by sequestering metal ions that could otherwise catalyze the degradation of the sulfadimethoxine molecule in the aqueous solution. The methodological approach to confirming its compatibility would involve the analytical techniques mentioned above, ensuring it does not react with the API to form harmful or less effective products.
Interactive Table 1: Methodological Approach to Excipient Compatibility Screening
| Step | Methodology | Purpose | Key Analytical Techniques |
|---|---|---|---|
| 1. Excipient Selection | Based on the desired function in the aqueous formulation (e.g., buffering agent, stabilizer, solubilizer). | To identify a range of potentially suitable excipients for screening. | N/A |
| 2. Binary Mixture Preparation | The API (Sulfadimethoxine sodium salt) is mixed with individual excipients, often with added water. | To create samples for stress testing that will reveal potential interactions. | N/A |
| 3. Accelerated Stability Testing | Mixtures are stored under stress conditions (e.g., 40°C/75% RH, 60°C). | To accelerate degradation and interaction rates for faster detection. | HPLC, DSC, FT-IR |
| 4. Analysis and Characterization | Samples are analyzed at predetermined time points to detect physical or chemical changes. | To identify and quantify any degradation products or physical changes. | HPLC, DSC, FT-IR, XRPD |
| 5. Compatibility Assessment | Results are compared to control samples of the pure API and excipients. | To determine which excipients are compatible and suitable for the final formulation. | N/A |
Research on Physicochemical Factors Affecting Formulation Stability
The stability of Sulfadimethoxine sodium salt in aqueous formulations is significantly influenced by various physicochemical factors, including pH, temperature, and light. Methodological research into these factors is essential for developing robust formulations with an adequate shelf-life. Stability-indicating analytical methods, primarily HPLC, are fundamental to these investigations, allowing for the separation and quantification of the parent drug from its degradation products nih.gov.
Effect of pH and Hydrolysis: Sulfadimethoxine has been shown to be highly sensitive to basic hydrolysis nih.gov. In one study, no significant degradation was observed for sulfadimethoxine (SDM) in aqueous solutions under various pH conditions (2, 5, 7, 9, and 11) at temperatures of 7, 22, and 35°C over the study period, suggesting that pH-mediated hydrolysis is not a primary degradation pathway under these specific conditions researchgate.net. However, other stress degradation studies performed under more stringent International Conference on Harmonisation (ICH) conditions have confirmed that sulfadimethoxine is susceptible to degradation in both acidic and basic environments, with significant sensitivity to basic hydrolysis nih.gov. The pH of a solution of Sulfadimethoxine Sodium (1 in 20) is typically between 8.0 and 9.5, while the pH of a reconstituted soluble powder is specified to be between 7.0 and 8.0 drugfuture.comdrugfuture.com. This highlights the importance of pH control in aqueous formulations. Methodological studies would involve preparing buffered solutions across a range of pH values, storing them at various temperatures, and analyzing samples at set intervals to determine the pH of maximum stability.
Effect of Temperature: Temperature is a critical factor that can accelerate degradation kinetics. Studies have shown that increasing temperature generally increases the rate of sulfadimethoxine degradation nih.gov. An investigation into the environmental stability of sulfadimethoxine found that while its concentration was unaffected by warm temperatures, it was decreased by low temperatures, though the concentration returned to its original level upon warming vin.com. This suggests a temperature-dependent solubility or precipitation issue rather than chemical degradation. Arrhenius plots, derived from studying degradation rates at multiple elevated temperatures, are a methodological tool used to predict the degradation rate at typical storage temperatures (e.g., room temperature or refrigerated) researchgate.net.
Effect of Oxidation and Photolysis: Research indicates that sulfadimethoxine is susceptible to oxidative degradation nih.gov. Therefore, formulations may require protection from oxidizing agents, potentially through the inclusion of antioxidants or by packaging in an inert atmosphere. Furthermore, photolysis (degradation by light) is another significant factor. Sulfadimethoxine is known to be light-sensitive, and official monographs recommend preserving it in tight, light-resistant containers drugfuture.comdrugfuture.com. Photostability studies are methodologically performed by exposing the drug solution to controlled light sources (e.g., UV and visible light) according to ICH guidelines and quantifying the extent of degradation.
Interactive Table 2: Physicochemical Factors Affecting Sulfadimethoxine Stability
| Factor | Observed Effect | Methodological Investigation | Formulation/Storage Consideration |
|---|---|---|---|
| pH / Hydrolysis | Highly sensitive to basic hydrolysis; degradation also occurs in acidic conditions nih.gov. | Stability analysis in buffered solutions across a wide pH range (e.g., pH 2 to 11) at various temperatures researchgate.net. | Formulation should be buffered to a pH of maximum stability, typically within the 7.0-8.0 range for soluble powders drugfuture.com. |
| Temperature | Degradation rate increases with increasing temperature nih.gov. Low temperatures may cause reversible precipitation vin.com. | Kinetic studies at multiple temperatures (e.g., 25°C, 40°C, 60°C) to determine degradation rate constants and calculate activation energy (Arrhenius plot). | Store at controlled room temperature and avoid extreme temperatures drugfuture.comdrugfuture.com. |
| Oxidation | Susceptible to oxidative degradation nih.gov. | Stress testing with oxidizing agents (e.g., hydrogen peroxide) followed by HPLC analysis to identify and quantify degradation products. | Inclusion of antioxidants or use of packaging that minimizes oxygen exposure. |
| Light / Photolysis | Susceptible to degradation upon exposure to light drugfuture.comdrugfuture.com. | Forced degradation studies by exposing the drug solution to standardized light sources (UV/Vis) as per ICH guidelines. | Use of tight, light-resistant containers for packaging and storage drugfuture.comdrugfuture.com. |
Methodological Studies in Soluble Powder Preparation and Stability
The development of a stable and effective soluble powder formulation of Sulfadimethoxine sodium salt requires specific methodological considerations during its preparation and for ensuring its stability until use. Soluble powders are intended to be dissolved in water before administration, making the properties of both the powder and the resulting solution critical.
Preparation and Formulation Methodology: The preparation of a soluble powder involves blending the active ingredient, Sulfadimethoxine sodium salt, with suitable excipients. As noted, disodium edetate is one such excipient used in commercial formulations drugs.comrevivalanimal.com. The manufacturing process must ensure homogeneity of the blend to guarantee consistent dosing. Methodological studies in this phase focus on powder characteristics such as flowability, particle size distribution, and uniformity of content. For analytical purposes, a standard preparation method involves accurately weighing a portion of the powder, dissolving it in a suitable mobile phase for chromatography, and diluting it to a known volume to achieve a target concentration for assay by HPLC drugfuture.com.
Stability Considerations and Methodological Assessment: The stability of the soluble powder is paramount. Official pharmacopeial monographs provide guidelines for storage and stability assessment.
Packaging and Storage: The powder must be preserved in tight, light-resistant containers and stored at a controlled room temperature drugfuture.comdrugfuture.com. This is a direct consequence of the compound's sensitivity to moisture and light.
pH of Reconstituted Solution: A key quality control parameter is the pH of the solution after reconstitution. For "Sulfadimethoxine Soluble Powder," the specified pH is between 7.0 and 8.0 in a 1 in 20 solution (1g of powder in 20mL of water) drugfuture.com. This parameter is critical for the stability and solubility of the drug in the final solution.
Stability of Reconstituted Solution: For veterinary use, it is often recommended to prepare fresh stock solutions daily drugs.comrevivalanimal.comnih.gov. This indicates that the stability of the sulfadimethoxine in the aqueous solution is limited. Methodological stability studies for the reconstituted solution would involve preparing the solution as directed, storing it under specified conditions (e.g., room temperature), and testing for potency, pH, and physical appearance at regular intervals over a defined period (e.g., 24-48 hours) to establish a scientifically sound in-use period.
The assay of the soluble powder is methodologically defined, typically employing a stability-indicating HPLC method to quantify the amount of sulfadimethoxine and ensure it falls within the specified limits (e.g., 90.0% to 110.0% of the labeled amount) drugfuture.com.
Interactive Table 3: Methodological Aspects of Soluble Powder Formulation and Stability
| Parameter | Methodology / Specification | Rationale / Purpose | Reference |
|---|---|---|---|
| Assay Preparation | Accurately weigh powder, dissolve in mobile phase, and dilute to a final volume in a volumetric flask. Protect the solution from light. | To prepare a sample of known concentration for accurate quantification of the active ingredient by HPLC. | drugfuture.com |
| pH of Solution | Measure the pH of a 1 in 20 solution (1g powder in 20mL water). The specified range is 7.0 to 8.0. | To ensure the solution has the optimal pH for drug stability and solubility upon reconstitution. | drugfuture.com |
| Storage (Powder) | Preserve in tight, light-resistant containers at controlled room temperature. | To protect the powder from moisture and light, which can cause degradation of the API. | drugfuture.comdrugfuture.com |
| In-Use Stability (Solution) | Prepare fresh stock solutions daily for administration. | The aqueous solution of sulfadimethoxine has limited stability, necessitating fresh preparation to ensure potency. | drugs.comrevivalanimal.comnih.gov |
| Content Uniformity | Assay must show sulfadimethoxine content between 90.0% and 110.0% of the labeled amount. | To ensure consistent and accurate dosing from the powder formulation. | drugfuture.com |
Emerging Research Directions and Interdisciplinary Applications of Sulfadimethoxine Research
Advanced Modeling and Simulation for Pharmacokinetic-Pharmacodynamic Relationships
Advanced modeling and simulation are becoming indispensable tools in understanding the complex relationship between the concentration of Sulfadimethoxine (B1681780) in the body (pharmacokinetics, PK) and its therapeutic or toxic effects (pharmacodynamics, PD). PK-PD modeling is a mathematical approach that helps in optimizing dosing regimens to maximize efficacy while minimizing the risk of adverse effects and the development of antimicrobial resistance. youtube.comfrontiersin.orgresearchgate.net
Researchers are employing nonlinear mixed-effects models to characterize and quantify the variability in the pharmacokinetics of sulfonamides like sulfadimethoxine. nih.gov These models can account for inter-individual differences in drug absorption, distribution, metabolism, and excretion. For instance, studies have shown that bodyweight can significantly influence the clearance and volume of distribution of sulfonamides. researchgate.net A key aspect of this research is the inclusion of factors like plasma protein binding in pharmacokinetic models. Sulfadimethoxine has a high affinity for plasma proteins, and models that incorporate saturable protein binding provide a more accurate description of its disposition in the body. nih.gov
Computational methods, such as molecular dynamics (MD) simulations, are also being used to design novel aptamers with high binding affinity to sulfadimethoxine. tandfonline.com This approach allows for the step-by-step mutation and refinement of aptamer sequences to improve their specificity, which has potential applications in diagnostics and drug delivery. tandfonline.com
Table 1: Key Parameters in Pharmacokinetic Modeling of Sulfonamides
| Parameter | Description | Significance for Sulfadimethoxine Research |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | A larger Vd indicates greater distribution into tissues. For sulfonamides, Vd can be influenced by factors like bodyweight. researchgate.net |
| Clearance (CL) | The rate at which a drug is removed from the body. | Influenced by metabolism and excretion. Bodyweight can be a significant covariate for sulfonamide clearance. nih.gov |
| Elimination Half-life (t½) | The time required for the concentration of a drug in the body to be reduced by one-half. | Sulfadimethoxine is known for its long half-life. wikipedia.org |
| Oral Bioavailability (F) | The fraction of an orally administered drug that reaches the systemic circulation unchanged. | High oral bioavailability is a desirable characteristic for orally administered drugs like sulfadimethoxine. researchgate.net |
| Protein Binding Constant | A measure of the affinity of a drug for plasma proteins. | High protein binding, as seen with sulfadimethoxine, affects its distribution and elimination. nih.gov |
This table is generated based on data from multiple sources. nih.govresearchgate.netnih.govwikipedia.org
Integration of 'Omics' Technologies for Comprehensive Biological Impact Assessment
'Omics' technologies, such as transcriptomics, proteomics, and metabolomics, are providing unprecedented insights into the comprehensive biological impact of Sulfadimethoxine exposure. These approaches allow for the simultaneous measurement of thousands of genes, proteins, or metabolites, offering a holistic view of the cellular and molecular responses to the drug.
Transcriptomic analysis, for example, has been used to explore the molecular mechanisms of sulfadimethoxine degradation by microorganisms. In a study on the fungus Phanerochaete chrysosporium, transcriptomic data revealed the upregulation of genes encoding enzymes like cellulases, cytochrome P450, and oxidoreductases in the presence of sulfadimethoxine, indicating their role in its biodegradation. bohrium.com This research also highlighted the upregulation of genes related to oxidative stress and detoxification, suggesting a cellular stress response to the antibiotic. bohrium.com
Proteomics, the large-scale study of proteins, is another powerful tool. Studies on the effects of sulfonamides on organisms like Arabidopsis thaliana have identified differentially abundant proteins related to stress response, metabolism, and transport. nih.gov For instance, exposure to sulfadiazine, a related sulfonamide, led to the upregulation of peroxidases, indicating oxidative stress. nih.gov Similar proteomic approaches in bacteria exposed to pesticides have shown changes in the expression of efflux pumps and enzymes involved in biodegradation, which are relevant mechanisms for understanding sulfadimethoxine resistance and degradation. mdpi.com
Metabolomics studies help in identifying the metabolic products of sulfadimethoxine. Research on the metabolism of sulfadimethoxine in various species has identified metabolites such as N(4)-acetylsulphadimethoxine and sulphadimethoxine N(1)-glucuronide. nih.gov Understanding these metabolic pathways is crucial for assessing the persistence and potential toxicity of both the parent compound and its metabolites in the environment.
Development of Sustainable Remediation and Bioremediation Strategies for Environmental Contamination
The widespread use of Sulfadimethoxine in veterinary medicine has led to its presence in the environment, primarily through manure application on agricultural lands. nih.gov This has spurred research into sustainable remediation and bioremediation strategies to mitigate its environmental impact.
Bioremediation using microorganisms is a promising approach. Studies have shown that various bacteria and fungi can degrade sulfonamides. For instance, Acinetobacter and Pseudomonas have been identified as key bacterial genera responsible for sulfonamide degradation in sludge. nih.gov The fungus Phanerochaete chrysosporium has also been shown to effectively degrade sulfadimethoxine, with its efficiency enhanced by the presence of catalysts like Fe3O4-ZSM-5. bohrium.com Microalgae, such as Chlorella sp. and Phaeodactylum tricornutum, have also demonstrated the ability to remove sulfadimethoxine from water, offering a green and cost-effective remediation option. nih.gov
Anaerobic digestion of animal manure is another sustainable strategy. Research has demonstrated that sulfadimethoxine can be almost completely eliminated during a five-week fermentation process. acs.org One study found over 99% reduction of sulfadimethoxine in dairy manure during anaerobic digestion. nih.gov This process not only reduces the antibiotic load but can also generate biogas, providing a source of renewable energy. acs.org
The degradation of sulfadimethoxine in natural environments like lake water and sediment is also being investigated. Studies have shown that both biotic and abiotic processes contribute to its breakdown, with half-lives varying depending on environmental conditions. nih.gov Enhancing these natural degradation processes, for example, through the addition of spent mushroom compost to sludge, has been shown to improve the removal of sulfonamides. nih.gov
Table 2: Bioremediation Approaches for Sulfadimethoxine
| Bioremediation Agent | Key Findings | Reference |
| Bacteria (Acinetobacter, Pseudomonas) | Identified as major bacterial communities responsible for sulfonamide degradation in sewage sludge. | nih.gov |
| Fungus (Phanerochaete chrysosporium) | Capable of completely degrading sulfadimethoxine, with enhanced efficiency when catalyzed by Fe3O4-ZSM-5. | bohrium.com |
| Microalgae (Chlorella sp., Phaeodactylum tricornutum) | Showed significant removal rates of sulfadimethoxine from aqueous solutions. | nih.gov |
| Anaerobic Digestion | Nearly complete elimination of sulfadimethoxine from animal manure during the fermentation process. | acs.orgnih.gov |
This table is generated based on data from multiple sources. bohrium.comnih.govnih.govacs.orgnih.gov
Innovative Approaches to Mitigate Antimicrobial Resistance Progression
The emergence and spread of antimicrobial resistance is a major global health concern, and the use of sulfonamides like sulfadimethoxine has contributed to this problem. rupahealth.com Innovative approaches are being explored to mitigate the progression of resistance.
Understanding the mechanisms of resistance is fundamental. Resistance to sulfonamides primarily occurs through two mechanisms: mutations in the bacterial folP gene, which encodes the target enzyme dihydropteroate (B1496061) synthase (DHPS), and the acquisition of sul genes (e.g., sul1, sul2, sul3) that encode for sulfonamide-insensitive DHPS enzymes. rupahealth.comspringernature.comresearchgate.net These resistance genes are often located on mobile genetic elements like plasmids, facilitating their spread among different bacterial species. springernature.comresearchgate.net
One innovative strategy is the development of enzyme inhibitors that can overcome resistance mechanisms. mdpi.com By understanding the structural differences between the native DHPS and the resistant variants, it may be possible to design drugs that can effectively inhibit the resistant enzymes. springernature.com
Another approach involves targeting the mechanisms of horizontal gene transfer, such as plasmid conjugation, to prevent the spread of resistance genes. nih.gov Strategies that can specifically remove resistance plasmids from bacteria are also being investigated. nih.gov
The use of probiotics, prebiotics, and synbiotics is also being explored as a way to modulate the gut microbiota and reduce the burden of antibiotic-resistant bacteria. mdpi.comdvm360.com By promoting a healthy gut microbiome, these interventions may help to prevent the colonization and proliferation of resistant pathogens. mdpi.com
Cross-Disciplinary Research at the Interface of Chemistry, Biology, and Environmental Science
Addressing the multifaceted challenges posed by Sulfadimethoxine sodium salt requires a cross-disciplinary research approach that integrates chemistry, biology, and environmental science.
Chemists are involved in synthesizing and modifying sulfonamide structures to enhance their efficacy and reduce the likelihood of resistance development. nih.gov They also play a crucial role in developing analytical methods for detecting and quantifying sulfadimethoxine and its metabolites in various environmental matrices.
Biologists are essential for understanding the mechanisms of action of sulfadimethoxine, the development of antimicrobial resistance, and its impact on living organisms. patsnap.com This includes studying the genetic and biochemical basis of resistance and the ecological consequences of sulfadimethoxine exposure on microbial communities.
Environmental scientists focus on the fate and transport of sulfadimethoxine in the environment, its ecotoxicological effects, and the development of remediation technologies. nih.govnih.gov This involves studying its degradation pathways in soil and water, its potential for bioaccumulation, and its impact on non-target organisms.
The synergy between these disciplines is evident in many emerging research areas. For example, the development of bioremediation strategies involves a deep understanding of microbial biology and biochemistry, as well as the chemical properties of sulfadimethoxine and the environmental conditions that influence its degradation. bohrium.comnih.gov Similarly, the design of new antimicrobial agents requires a combination of chemical synthesis, biological testing, and an understanding of the evolutionary pressures that lead to resistance.
Q & A
Q. How should researchers address discrepancies in reported antimicrobial efficacy across studies?
- Methodological Answer : Standardize testing conditions (e.g., Mueller-Hinton agar, 35°C incubation) per CLSI guidelines. Perform meta-analyses to identify confounding variables (e.g., inoculum size, serum protein binding). Replicate experiments in independent labs using identical batches to isolate batch-specific effects .
Q. What steps ensure reproducibility in pharmacokinetic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
